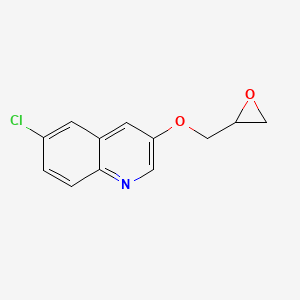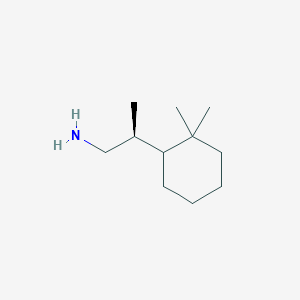
(2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine, also known as DMCPA, is a chiral amine compound that has been gaining attention in the scientific community due to its potential applications in the field of drug discovery. DMCPA is a cyclic secondary amine that contains a cyclohexyl ring and a propan-1-amine group. This compound is interesting because of its unique chemical structure and its potential to act as a chiral building block in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine is not well understood. However, it is believed that this compound may act as a chiral auxiliary in the synthesis of pharmaceuticals, which can improve the enantiomeric purity of the final product.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine. However, it is believed that this compound may have minimal toxicity and may not cause significant adverse effects in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine in laboratory experiments include its potential to act as a chiral building block in the synthesis of pharmaceuticals and its minimal toxicity. However, the limitations of using (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine in laboratory experiments include its limited availability and high cost.
Direcciones Futuras
There are several future directions for the study of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine. These include:
1. Further investigation of the mechanism of action of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine in the synthesis of pharmaceuticals.
2. Development of new synthetic methods for (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine that are more efficient and cost-effective.
3. Study of the potential use of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine in the synthesis of chiral ligands for asymmetric catalysis.
4. Investigation of the potential biological activity of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine and its derivatives.
5. Study of the potential use of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine in the synthesis of chiral polymers and materials.
Conclusion:
(2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine is a chiral amine compound that has potential applications in the field of drug discovery. This compound can be synthesized using a variety of methods and can act as a chiral building block in the synthesis of pharmaceuticals. (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine has minimal toxicity and may not cause significant adverse effects in laboratory experiments. Further research is needed to fully understand the potential applications of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine and its derivatives.
Métodos De Síntesis
(2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine can be synthesized using a variety of methods, including asymmetric hydrogenation, chiral pool synthesis, and resolution of racemic mixtures. Asymmetric hydrogenation involves the use of a chiral catalyst to selectively hydrogenate a precursor compound to form (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine with high enantiomeric purity. Chiral pool synthesis involves the use of chiral starting materials, such as natural amino acids, to synthesize (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine. Resolution of racemic mixtures involves the separation of the two enantiomers of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine using chiral chromatography or other separation techniques.
Aplicaciones Científicas De Investigación
(2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine has been studied for its potential applications in the field of drug discovery. This compound can be used as a chiral building block in the synthesis of pharmaceuticals, which can improve the efficacy and safety of drugs. (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine has also been studied for its potential use in the synthesis of chiral ligands for asymmetric catalysis.
Propiedades
IUPAC Name |
(2S)-2-(2,2-dimethylcyclohexyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-9(8-12)10-6-4-5-7-11(10,2)3/h9-10H,4-8,12H2,1-3H3/t9-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCVICKMRMKCCF-YHMJZVADSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCCC1(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCCCC1(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2485630.png)

![1-Ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2485632.png)
![(S)-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)-2-phenylacetic acid](/img/structure/B2485633.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2485636.png)
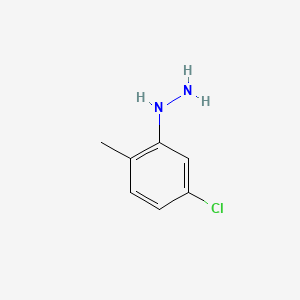
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-(trifluoromethyl)benzoate](/img/structure/B2485642.png)
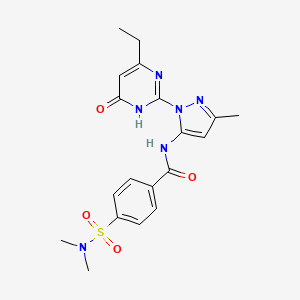

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2485646.png)

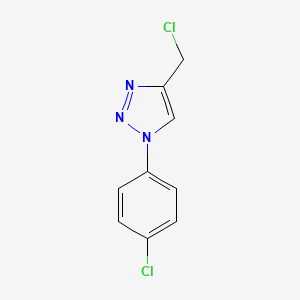
![Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine](/img/structure/B2485650.png)
